Cas no 10033-92-8 (Thiophene,2,5-dihydro-2,4-dimethyl-, 1,1-dioxide)

Thiophene,2,5-dihydro-2,4-dimethyl-, 1,1-dioxide is a sulfone derivative of thiophene, characterized by its saturated ring structure and methyl substituents at the 2- and 4-positions. The 1,1-dioxide functional group enhances its polarity and reactivity, making it a valuable intermediate in organic synthesis, particularly for heterocyclic chemistry and pharmaceutical applications. Its structural features contribute to improved stability and solubility in polar solvents, facilitating its use in catalytic and stoichiometric reactions. The compound’s defined regiochemistry and functionalization potential make it suitable for constructing complex molecular frameworks, including bioactive compounds and specialty materials. Its consistent purity and well-characterized properties ensure reliable performance in research and industrial processes.
Thiophene,2,5-dihydro-2,4-dimethyl-, 1,1-dioxide structure
10033-92-8 structure
Product Name:Thiophene,2,5-dihydro-2,4-dimethyl-, 1,1-dioxide
CAS No:10033-92-8
MF:C6H10O2S
MW:146.207400798798
MDL:MFCD00656685
CID:157941
PubChem ID:24839
Update Time:2025-06-09

Thiophene,2,5-dihydro-2,4-dimethyl-, 1,1-dioxide Chemical and Physical Properties

Names and Identifiers

    • Thiophene,2,5-dihydro-2,4-dimethyl-, 1,1-dioxide
    • 2,4-dimethyl-2,5-dihydrothiophene 1,1-dioxide
    • 2,4-Dimethyl sulfolene-3
    • 2,4-Dimethyl-2,5-dihydrothiophen-1,1-dioxid
    • 2,4-Dimethyl-2,5-dihydro-thiophen-1,1-dioxid
    • 2,4-dimethyl-2,5-dihydro-thiophene 1,1-dioxide
    • 2,4-dimethyl-2,5-dihydrothiophene-1,1-dioxide
    • 2,4-Dimethyl-3-sulfolene
    • 2,4-dimethylsulfolen-3
    • 2,4-Dimethylsulfolene
    • AI3-21059
    • BRN 0114731
    • NSC60698
    • 2,5-Dihydro-2,4-dimethylthiophene 1,1-dioxide
    • WLN: T5SW CUTJ B1 D1
    • Thiophene,5-dihydro-2,4-dimethyl-, 1,1-dioxide
    • 10033-92-8
    • DTXSID401234052
    • THIOPHENE, 2,5-DIHYDRO-2,4-DIMETHYL-, 1,1-DIOXIDE
    • NSC-60698
    • 2,4-Dimethylsulfolene-3
    • NSC 60698
    • SCHEMBL3084928
    • AKOS002275143
    • 4-17-00-00161 (Beilstein Handbook Reference)
    • 2,4-Dimethyl-2,5-dihydrothiophene1,1-dioxide
    • MDL: MFCD00656685
    • Inchi: 1S/C6H10O2S/c1-5-3-6(2)9(7,8)4-5/h3,6H,4H2,1-2H3
    • InChI Key: GVVBJZATNQKABB-UHFFFAOYSA-N
    • SMILES: S1(CC(C)=CC1C)(=O)=O

Computed Properties

  • Exact Mass: 146.0402
  • Monoisotopic Mass: 146.04
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.5A^2
  • XLogP3: 0.1

Experimental Properties

  • Density: 1.155
  • Boiling Point: 286.9°Cat760mmHg
  • Flash Point: 157.5°C
  • Refractive Index: 1.484
  • PSA: 34.14
  • LogP: 1.83040

Thiophene,2,5-dihydro-2,4-dimethyl-, 1,1-dioxide Pricemore >>

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Additional information on Thiophene,2,5-dihydro-2,4-dimethyl-, 1,1-dioxide

Thiophene,2,5-dihydro-2,4-dimethyl-, 1,1-dioxide (CAS No. 10033-92-8): A Comprehensive Overview

Thiophene,2,5-dihydro-2,4-dimethyl-, 1,1-dioxide, identified by its CAS number 10033-92-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound belongs to the thiophene derivatives family, characterized by a sulfur-containing five-membered ring structure. The presence of two methyl groups at the 2 and 4 positions, along with a dioxide moiety at the 1 and 1 positions, imparts unique chemical properties that make it a subject of considerable interest in both academic and industrial settings.

The< strong>1,1-dioxide functional group in this compound introduces a high degree of oxygenation, which can influence its reactivity and stability. This feature is particularly intriguing for researchers exploring novel synthetic pathways and potential applications in medicinal chemistry. The< strong>2,5-dihydro aspect suggests a partially hydrogenated structure, which may contribute to the compound's flexibility and interaction capabilities with other molecules.

In recent years, there has been growing interest in thiophene derivatives due to their diverse biological activities. Studies have shown that these compounds exhibit a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The specific arrangement of functional groups in< strong>Thiophene,2,5-dihydro-2,4-dimethyl-, 1,1-dioxide makes it a promising candidate for further investigation in drug discovery.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The< strong>CAS No. 10033-92-8 registry number ensures its identity is well-documented and accessible for research purposes. Researchers often utilize such compounds to develop new synthetic strategies or to modify existing drug molecules with improved efficacy and reduced side effects.

The< strong>2,4-dimethyl substitution pattern in the thiophene ring can significantly alter the electronic properties of the molecule. This can be exploited to fine-tune interactions with biological targets such as enzymes or receptors. For instance, modifications in this region have been shown to enhance binding affinity or selectivity in certain pharmacological contexts.

Recent advancements in computational chemistry have enabled more precise predictions of the behavior of such compounds. Molecular modeling studies on< strong>Thiophene,2,5-dihydro-2,4-dimethyl-, 1,1-dioxide, using density functional theory (DFT) and other quantum mechanical methods, have provided valuable insights into its electronic structure and reactivity. These insights are crucial for designing experiments and optimizing synthetic routes.

The dioxide moiety in this compound also raises interesting questions about its potential role as an oxidizing agent or as a participant in redox reactions. Such properties are highly relevant in biochemistry and pharmacology, where redox signaling plays a critical role in various physiological processes.

In conclusion,< strong>Thiophene,2,5-dihydro-2,4-dimethyl-, 1,1-dioxide (CAS No. 10033-92-8) represents a fascinating area of study within organic chemistry and pharmaceutical research. Its unique structural features offer numerous possibilities for further exploration into its biological activities and synthetic applications. As research continues to uncover new methodologies and targets, compounds like this are likely to play an increasingly important role in the development of novel therapeutic agents.

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